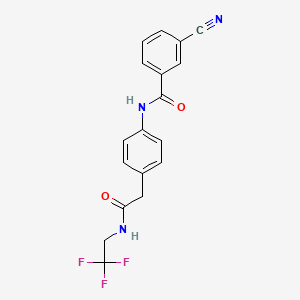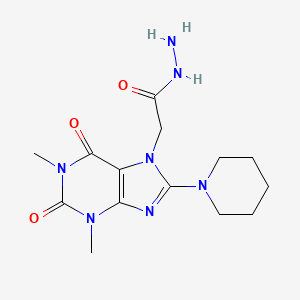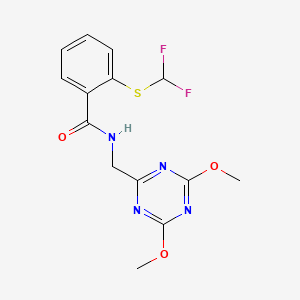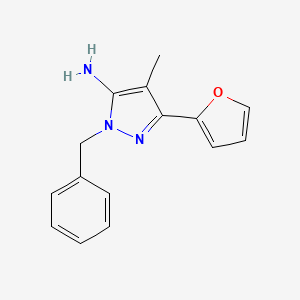![molecular formula C23H24N2O3 B2597499 1-{8-[2-(naphtalène-1-yl)acétyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 2058740-33-1](/img/structure/B2597499.png)
1-{8-[2-(naphtalène-1-yl)acétyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[321]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining a naphthalene moiety, an azabicyclo[321]octane scaffold, and a pyrrolidine-2,5-dione ring
Applications De Recherche Scientifique
1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of receptor antagonists and enzyme inhibitors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Méthodes De Préparation
The synthesis of 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps:
Synthesis of the Azabicyclo[3.2.1]octane Scaffold: This step often involves the enantioselective construction of the azabicyclo[3.2.1]octane core, which is a key intermediate in the synthesis of tropane alkaloids.
Acylation with Naphthalen-1-ylacetyl Chloride: The azabicyclo[3.2.1]octane intermediate is then acylated with naphthalen-1-ylacetyl chloride under basic conditions to introduce the naphthalene moiety.
Formation of Pyrrolidine-2,5-dione Ring: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Mécanisme D'action
The mechanism of action of 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Naphthalene Derivatives:
Pyrrolidine-2,5-dione Derivatives: These compounds can be compared based on their cyclic structure and reactivity in various chemical reactions.
The uniqueness of 1-{8-[2-(naphthalen-1-yl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione lies in its combination of these three distinct structural elements, which confer specific chemical and biological properties.
Propriétés
IUPAC Name |
1-[8-(2-naphthalen-1-ylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-21-10-11-22(27)25(21)19-13-17-8-9-18(14-19)24(17)23(28)12-16-6-3-5-15-4-1-2-7-20(15)16/h1-7,17-19H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBMOQCANMKYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5C(=O)CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2597417.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B2597418.png)
![2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2597419.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2597420.png)
![3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea](/img/structure/B2597423.png)
![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)

![1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2597427.png)
![N-cyclopentyl-N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2597429.png)
![[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2597434.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2597437.png)


